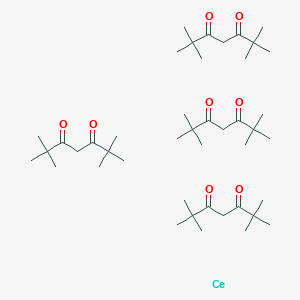

Cerium;2,2,6,6-tetramethylheptane-3,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Cerium;2,2,6,6-tetramethylheptane-3,5-dione” is a compound that involves the use of 2,2,6,6-Tetramethyl-3,5-heptanedione, a stable, anhydrous reagent. It undergoes O-additions and C-additions and acts as an air-stable ligand for metal catalysts .

Synthesis Analysis

The synthesis of this compound involves the use of 2,2,6,6-Tetramethyl-3,5-heptanedione as a bidentate ligand in the formation of stable complexes with lanthanide ions . The FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy techniques are used to identify its structure .Molecular Structure Analysis

The molecular formula of 2,2,6,6-Tetramethyl-3,5-heptanedione is C11H20O2 . It is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions .Chemical Reactions Analysis

In various reactions, 2,2,6,6-Tetramethyl-3,5-heptanedione acts as an air-stable ligand for metal catalysts . It undergoes O-additions and C-additions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,6,6-Tetramethyl-3,5-heptanedione include a refractive index of n20/D 1.459 (lit.), a boiling point of 72-73 °C/6 mmHg (lit.), and a density of 0.883 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Volatile Precursor for Ceria-based Materials

- Scientific Field : Material Science

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used as a volatile precursor for ceria-based materials . It is particularly useful in gas-phase deposition processes like MOCVD (Metal–Organic Chemical Vapor Deposition) and ALD (Atomic Layer Deposition) to produce coatings of various compositions and functionality .

- Methods of Application : The compound is synthesized, purified, and identified for thermodynamic study. Its saturated vapor pressure over the solid compound is measured by a flow method in the temperature range from 430 to 468 K . Differential scanning calorimetry is applied to measure the melting temperature and enthalpy as well as heat capacity in the temperature range from 306 to 459 K .

- Results or Outcomes : The thermal study of this compound provides valuable data on its volatility and thermal stability in both gas and condensed phases. This information is crucial for defining precise temperature regimes of film deposition by gas-phase processes .

Synthesis of α-Aryl-β-diketones and Dicyanamidobenzene-Bridge Diruthenium Complex

- Scientific Field : Organic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex .

- Results or Outcomes : The outcomes of these syntheses are the production of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex .

Synthesis of Orange-Emitting Iridium (III) Complex

- Scientific Field : Inorganic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .

- Results or Outcomes : The outcome of this synthesis is the production of an orange-emitting iridium (III) complex .

Synthesis of Stable Complexes with Lanthanide Ions

- Scientific Field : Inorganic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions .

- Results or Outcomes : The outcome of this synthesis is the production of stable complexes with lanthanide ions .

Synthesis of Heterocycles

- Scientific Field : Organic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione serves as a substrate for heterocycles .

- Results or Outcomes : The outcome of this synthesis is the production of heterocycles .

Ligand for Metal Catalysts

- Scientific Field : Catalysis

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione acts as an air-stable ligand for metal catalysts .

- Results or Outcomes : The outcome of this application is the production of metal catalysts .

Synthesis of α-Aryl-β-diketones

- Scientific Field : Organic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used in the synthesis of α-aryl-β-diketones .

- Results or Outcomes : The outcome of this synthesis is the production of α-aryl-β-diketones .

Synthesis of Dicyanamidobenzene-Bridge Diruthenium Complex

- Scientific Field : Inorganic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used in the synthesis of dicyanamidobenzene-bridge diruthenium complex .

- Results or Outcomes : The outcome of this synthesis is the production of a dicyanamidobenzene-bridge diruthenium complex .

Synthesis of Orange-Emitting Iridium (III) Complex

- Scientific Field : Inorganic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used as an ancillary ligand in the synthesis of an orange-emitting iridium (III) complex .

- Results or Outcomes : The outcome of this synthesis is the production of an orange-emitting iridium (III) complex .

Direcciones Futuras

Propiedades

IUPAC Name |

cerium;2,2,6,6-tetramethylheptane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C11H20O2.Ce/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCVCRISNDSDBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ce] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80CeO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329992 |

Source

|

| Record name | NSC174882 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

877.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium;2,2,6,6-tetramethylheptane-3,5-dione | |

CAS RN |

18960-54-8 |

Source

|

| Record name | NSC174882 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)

![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)